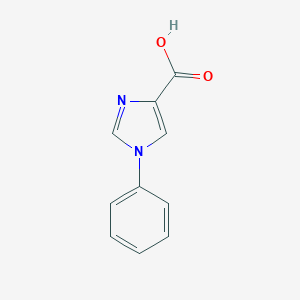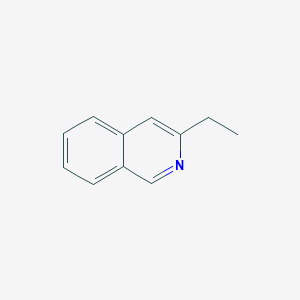
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, also known as TFMPP, is a synthetic molecule commonly used in scientific research. It is a member of the pyrazol-4-ol family and is structurally similar to the neurotransmitter serotonin. TFMPP has been used extensively in laboratory experiments to study the effects of serotonin receptor agonists and antagonists.
Applications De Recherche Scientifique
Synthesis of Heterocycles and Dyes
- The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which are closely related to the mentioned compound, serves as a privileged scaffold in the synthesis of a wide range of heterocyclic compounds. These compounds are useful in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and various dyes, demonstrating their versatility in organic synthesis (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
- Trifluoromethylpyrazoles, to which the mentioned compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. Their activity profile varies with the position of the trifluoromethyl group on the pyrazole nucleus, highlighting the importance of structural nuances in medicinal chemistry applications (Kaur, Kumar, & Gupta, 2015).
Organometallic Chemistry
- Complexes containing hydridotris(pyrazolyl)borates of Group 5 metals, including vanadium, niobium, and tantalum, have been studied for their organometallic chemistry. These studies aim to model interactions in metalloproteins and explore novel organometallic reactions, indicating the potential of pyrazole derivatives in bioinorganic chemistry (Etienne, 1996).
Cytochrome P450 Inhibition
- Pyrazole derivatives have been evaluated as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This research underlines the significance of pyrazole-based compounds in the development of drug-drug interaction models and their potential use in pharmacokinetics (Khojasteh et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
- The BODIPY platform, which can be synthesized from pyrazole-based intermediates, has been identified as a tunable tool for organic light-emitting diodes (OLEDs). This application demonstrates the role of pyrazole derivatives in the development of optoelectronic materials, showcasing their potential in technology and device fabrication (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHTWWBAMZHHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356176 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
CAS RN |
119868-25-6 |
Source


|
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119868-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


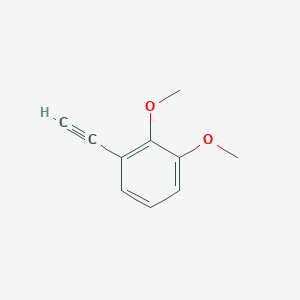



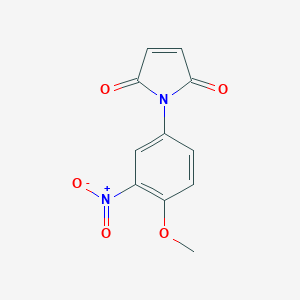
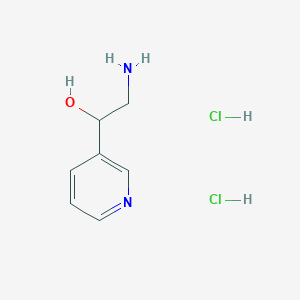
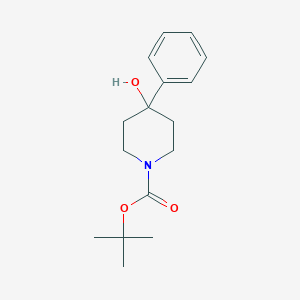
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
